molecular formula C7H16O2 B046473 Propionaldehyde diethyl acetal CAS No. 4744-08-5

Propionaldehyde diethyl acetal

Cat. No.: B046473
CAS No.: 4744-08-5
M. Wt: 132.2 g/mol
InChI Key: MBNMGGKBGCIEGF-UHFFFAOYSA-N
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Description

. It is a colorless liquid with a characteristic odor and is used in various chemical applications.

Mechanism of Action

Target of Action

1,1-Diethoxypropane, also known as Propionaldehyde diethyl acetal , is a chemical compound with the formula C7H16O2

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1,1-Diethoxypropane. For instance, as an acetal, it may be more stable in neutral or basic conditions and less stable in acidic conditions where hydrolysis can occur .

Preparation Methods

1,1-Diethoxypropane can be synthesized through the acetalization of propionaldehyde with ethanol in the presence of an acid catalyst . The reaction typically involves the following steps:

Industrial production methods often involve similar processes but on a larger scale, ensuring efficient removal of water and optimization of reaction conditions to maximize yield.

Chemical Reactions Analysis

1,1-Diethoxypropane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids for hydrolysis, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Diethoxypropane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acetals and ketals.

    Biology: It is used in the study of metabolic pathways and enzyme reactions involving aldehydes and acetals.

    Medicine: It is investigated for its potential use in drug development and as a stabilizing agent for certain pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

1,1-Diethoxypropane can be compared with other similar compounds such as:

The uniqueness of 1,1-diethoxypropane lies in its specific reactivity and stability, making it a valuable reagent in various chemical processes.

Properties

IUPAC Name

1,1-diethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16O2/c1-4-7(8-5-2)9-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNMGGKBGCIEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063593
Record name Propane, 1,1-diethoxy-
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4744-08-5
Record name 1,1-Diethoxypropane
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Record name 1,1-Diethoxypropane
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Record name 1,1-DIETHOXYPROPANE
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Record name Propane, 1,1-diethoxy-
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Record name Propane, 1,1-diethoxy-
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Record name 1,1-diethoxypropane
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Record name 1,1-Diethoxypropane
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Synthesis routes and methods I

Procedure details

To 553.2 g of ethanol, 900 g of cyclohexane, and 5.7 g of p-toluenesulfonic acid placed in a 4 liter three-necked flask fitted with a stirrer, dropping funnel, reflux condenser, and internal thermometer, 348.6 g of propionaldehyde are added with stirring in the course of 5 minutes. Owing to the acetal formation, which starts spontaneously, the internal temperature rises to about 40° C. The mixture is allowed to react at 40° C. for 30 minutes, a pH of 7.0 is then established in the reaction mixture, which is composed of a lower water phase and an upper organic phase, by addition of sodium hydroxide solution (20% aqueous solution) and the water phase is separated. To remove the low-boiling components, the organic phase is subjected to initial distillation at 1013 mbar and a bottom temperature up to 121° C.
Quantity
553.2 g
Type
reactant
Reaction Step One
Quantity
5.7 g
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reactant
Reaction Step One
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900 g
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solvent
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348.6 g
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reactant
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[Compound]
Name
acetal
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Synthesis routes and methods II

Procedure details

Into a 2-liter flask under nitrogen were added 586 g (3.96 moles) of triethyl orthoformate, 46 g (56 ml, 1 mole) of ethanol, and 16 g of ammonium nitrate. Over the course of one hour 232 g (4 moles) of propionaldehyde were added with stirring. An ice bath was used as necessary to keep maintain the mixture at 30-36° C. The mixture turned yellow orange after one-third of the propionaldehyde had been added. The mixture was stirred overnight at room temperature and then brought to pH 7.5±0.2 with 10% aqueous sodium carbonate (about 30 ml). The aqueous layer was decanted, and the organic layer was distilled over sodium carbonate at atmospheric pressure to produce 124 g (81.6%) of 1.
Quantity
586 g
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reactant
Reaction Step One
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56 mL
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reactant
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16 g
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reactant
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232 g
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30 mL
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Yield
81.6%

Synthesis routes and methods III

Procedure details

In the first step of the present synthesis of 4-MP, propionaldehyde is reacted with triethyl orthoformate in the presence of ethanol and ammonium nitrate to produce 1,1-diethoxypropane. In the second step, the 1,1-diethoxypropane produced in the first step is reacted neat (without a solvent) with a catalyst, which comprises an acid and an amine, to produce 1-ethoxy-1-propene (ethyl-1-propenyl ether). In the third step, this material is purified by washing and drying, without distillation. In the fourth step, the 1-ethoxy-1-propene from the third step is reacted with triethyl orthoformate in the presence of boron trifluoride-diethyl etherate to produce 1,1,3,3-tetraethoxy-2-methyl propane (“TEMP”). In the fifth step, the TEMP from the third step is reacted with hydrazine or a hydrazonium salt or hydrazine hydrate at elevated temperatures to produce 4-methylpyrazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propionaldehyde diethyl acetal
Reactant of Route 2
Propionaldehyde diethyl acetal
Reactant of Route 3
Reactant of Route 3
Propionaldehyde diethyl acetal
Reactant of Route 4
Reactant of Route 4
Propionaldehyde diethyl acetal
Reactant of Route 5
Propionaldehyde diethyl acetal
Reactant of Route 6
Reactant of Route 6
Propionaldehyde diethyl acetal
Customer
Q & A

Q1: What are the advantages of using 1,1-diethoxypropane as a solvent in the synthesis of 1-amino-1,3,3,5,5-pentamethylcyclohexane mesylate?

A: While the research [, ] primarily focuses on outlining the synthesis process and doesn't delve into specific advantages of 1,1-diethoxypropane over other solvents, we can infer some potential benefits. The research lists 1,1-diethoxypropane alongside other ethers like tetrahydrofuran and 1,1-dimethoxymethane, suggesting similar solvent properties. These ethers are often chosen for their:

    Q2: Are there any studies on the heat of mixing 1,1-diethoxypropane with other solvents or reactants mentioned in the synthesis process?

    A: Interestingly, one of the research papers [] focuses on the heat of mixing and solution for "Heptane C7H16 + C7H16O2 1,1-Diethoxypropane". This type of data is crucial for understanding the thermodynamics of the system and can be valuable when designing and optimizing reaction conditions. It highlights that researchers are interested in the physicochemical properties of 1,1-diethoxypropane in various solvent systems, including those potentially relevant to the synthesis discussed in the other papers.

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